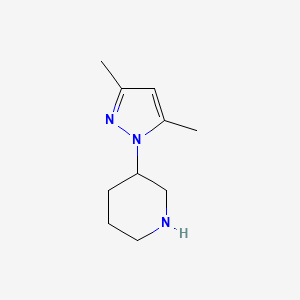
3-(3,5-diméthyl-1H-pyrazol-1-yl)pipéridine
Vue d'ensemble
Description
The compound “3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine” is a piperidine derivative. Piperidine is a six-membered ring with one nitrogen atom, and it’s a common structure in many pharmaceutical drugs. The compound also contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . Pyrazole derivatives are known to have various biological activities .
Molecular Structure Analysis
The molecular structure of “3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine” would consist of a piperidine ring attached to a pyrazole ring at the 3-position. The pyrazole ring would have methyl groups at the 3 and 5 positions .Chemical Reactions Analysis
The chemical reactions of “3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine” would likely depend on the specific conditions and reagents used. Pyrazole rings can participate in various reactions such as substitutions, additions, and oxidations . Piperidine rings can also undergo various reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine” would depend on its specific structure. For example, the presence of the pyrazole and piperidine rings could influence its solubility, boiling point, and melting point .Applications De Recherche Scientifique
Activité antivirale et antitumorale
Des composés dérivés de la 3-(3,5-diméthyl-1H-pyrazol-1-yl)pipéridine ont montré un potentiel prometteur dans les études in vitro pour leurs propriétés antivirales et antitumorales. Une série de dérivés a été synthétisée et testée, révélant que les variations structurelles peuvent moduler les propriétés biologiques vers une activité antivirale ou antitumorale . Cette polyvalence en fait un échafaudage précieux pour le développement de nouveaux agents thérapeutiques.
Inhibition de la polymérisation de la tubuline
L'activité antitumorale de certains dérivés est attribuée à l'inhibition de la polymérisation de la tubuline . Ce mécanisme est crucial car il perturbe la formation du fuseau mitotique, empêchant ainsi la division des cellules cancéreuses et induisant l'apoptose.
Synthèse de structures hétérocycliques
La This compound sert de structure de base pour la synthèse de divers composés hétérocycliques. Ces structures sont des composants essentiels de composés biologiquement actifs, y compris des médicaments ayant des propriétés antifongiques, antihypertensives, antidiabétiques et anticancéreuses .
Développement d'agents anticoronavirus
Au milieu de la crise sanitaire mondiale, les dérivés de ce composé ont été explorés pour leur potentiel en tant qu'agents anticoronavirus. Le besoin de traitements efficaces contre les coronavirus a propulsé la recherche sur ces dérivés, qui pourraient conduire à de nouveaux médicaments antiviraux .
Ligand pour l'extraction des cations actinides
Le composé a été modifié pour créer des ligands tels que la 6-(3,5-diméthyl-1H-pyrazol-1-yl)-2,2'-bipyridine, qui présente une sélectivité pour les cations actinides trivalents par rapport aux lanthanides. Cette application est particulièrement pertinente dans la gestion des déchets nucléaires et le recyclage de matériaux précieux .
Formation de complexes de cuivre
Des recherches ont également été menées sur de nouveaux complexes de cuivre avec des ligands N,O-donneurs dérivés de la This compound. Ces complexes ont des applications potentielles dans la catalyse, la science des matériaux et en tant qu'agents thérapeutiques .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on “3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine” could include further studies on its synthesis, properties, and potential biological activities. Given the known activities of some pyrazole and piperidine derivatives, it could be of interest in the development of new pharmaceutical drugs .
Analyse Biochimique
Biochemical Properties
3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to changes in enzyme activity, affecting neurotransmission. Additionally, 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to various biochemical pathways.
Cellular Effects
The effects of 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect oxidative stress levels in cells by modulating the production of reactive oxygen species (ROS) . This can lead to changes in cellular homeostasis and impact processes such as apoptosis and cell proliferation. Furthermore, 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine may alter the expression of specific genes involved in metabolic pathways, thereby influencing cellular function.
Molecular Mechanism
At the molecular level, 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, inhibiting its function and leading to increased levels of acetylcholine . This inhibition can result in enhanced cholinergic signaling. Additionally, 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function or reduced oxidative stress . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and impaired motor function . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.
Metabolic Pathways
3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it may influence the activity of enzymes involved in the metabolism of neurotransmitters, such as acetylcholine . This interaction can affect the levels of metabolites and alter metabolic flux, leading to changes in cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, it can localize to various compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. This localization can influence its activity and function within the cell.
Subcellular Localization
The subcellular localization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine is an important aspect of its biochemical activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and regulate gene expression.
Propriétés
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-8-6-9(2)13(12-8)10-4-3-5-11-7-10/h6,10-11H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEORIJNAXUCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCCNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1250773-31-9 | |
| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





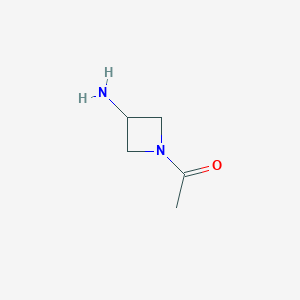
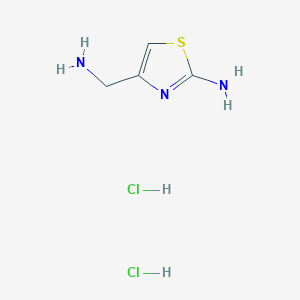
![3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B1442884.png)


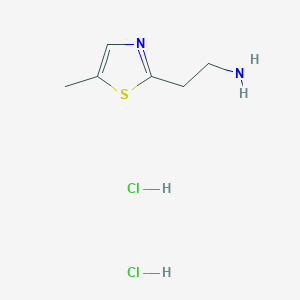
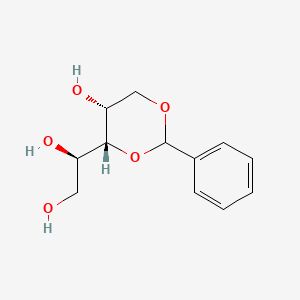
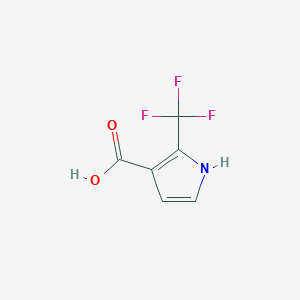

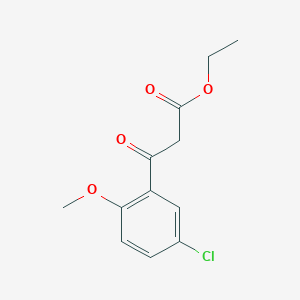
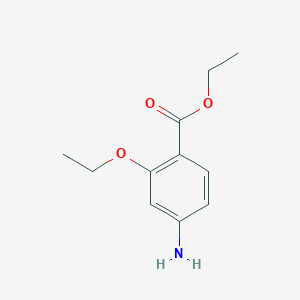
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1442897.png)